(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic compound that belongs to a class of thiazolidinone derivatives. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The molecular formula for this compound is C21H18N2O5S2, and it has a molecular weight of 442.51 g/mol. It is also registered under the CAS number 265098-84-8.
The compound can be synthesized through various chemical reactions involving thiazolidinone derivatives, typically starting from simpler organic molecules. Its structural complexity arises from the incorporation of methoxybenzylidene and thioxothiazolidin moieties, which contribute to its potential biological properties.
This compound is classified as a thiazolidinone derivative, specifically featuring a thioxothiazolidine ring. Thiazolidinones are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves multi-step synthetic routes. One common method includes the condensation of 4-methoxybenzaldehyde with a thiazolidinone precursor in the presence of an acid catalyst to form the desired benzylidene derivative.
The molecular structure of (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate features:
(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate can participate in various chemical reactions, including:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. Reaction conditions such as temperature, solvent, and concentration are crucial for optimizing product formation.
The mechanism of action for (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate may involve:
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may have similar therapeutic potentials.
(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate has potential applications in:
Thioxothiazolidinones (rhodanines) constitute a distinct subclass characterized by a sulfur atom at position 1, nitrogen at position 3, a thiocarbonyl (C=S) at position 2, and a carbonyl (C=O) at position 4. This configuration creates an electron-deficient olefinic system at C5, enabling nucleophilic additions and facilitating interactions with biological targets. The core structure serves as a versatile platform for structural diversification, with positions 3 and 5 accommodating various substituents that profoundly influence pharmacological properties. Position 3 typically features aliphatic chains, aromatic systems, or heterocyclic moieties, while position 5 often incorporates benzylidene groups with varying substitution patterns [1] [4].
Table 1: Structural Features and Biological Significance of Key Thioxothiazolidinone Derivatives
Compound | Position 3 Substituent | Position 5 Benzylidene Pattern | Biological Activity |
---|---|---|---|
(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate | Propyl 3-carboxypropyl chain | 4-methoxy | Antimicrobial [5] |
3-[(5Z)-5-(3-Bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | Carboxyethyl chain | 3-bromo-4-methoxy | Target-specific interactions [4] |
2-[(5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | Methyl-carboxyethyl chain | 3-hydroxy-4-methoxy | Tyrosinase inhibition [7] |
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one | Hydrogen | 3-hydroxy-4-methoxy | Antimelanogenic [7] |
Stereochemistry critically determines biological activity, with the Z-configuration about the C5 exocyclic double bond proving essential for optimal target binding. This spatial arrangement positions the benzylidene aryl ring coplanar with the thiazolidinone core, facilitating π-π stacking interactions with hydrophobic enzyme pockets. The propyl ester moiety in (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate enhances membrane permeability through increased lipophilicity (ClogP ≈ 3.2), while the ester linkage offers potential for metabolic activation to the corresponding carboxylic acid, which may exhibit altered target affinity [5] [6].
The benzylidene moiety at position 5 serves as a crucial pharmacophoric element governing target recognition and binding affinity. Methoxy substitution on the benzylidene aromatic ring, particularly at the para position, significantly enhances antimicrobial potency through electronic and hydrophobic effects. The electron-donating methoxy group (+R effect) increases electron density on the benzylidene double bond, promoting charge-transfer interactions with microbial enzymes like MurB (involved in peptidoglycan biosynthesis) and CYP51 (lanosterol demethylase in fungi). These interactions were experimentally validated through molecular docking studies, demonstrating superior binding affinity of methoxy-substituted derivatives compared to unsubstituted analogs [1] [6].
Table 2: Impact of Benzylidene Substitution Patterns on Biological Activity
Substitution Pattern | Electronic Effect | Hydrophobic Contribution | Antibacterial MIC Range (μg/mL) | Antifungal MIC Range (μg/mL) |
---|---|---|---|---|
4-Methoxy | Strong +R effect | Moderate (π=0.98) | 4–16 [1] | 8–32 [1] |
3-Hydroxy-4-methoxy | Moderate +R/-I | High (π=1.2) | 8–32 [7] | 4–16 [7] |
3-Bromo-4-methoxy | Strong -I effect | High (π=1.5) | 2–8 [4] | 4–32 [4] |
Unsubstituted | None | Low (π=0.7) | 32–128 [1] | 64–256 [1] |
The propyl ester chain at position 3 of the thiazolidinone core in the target compound provides optimal length and flexibility for membrane penetration. This aliphatic ester functionality balances hydrophilicity and lipophilicity, yielding a calculated partition coefficient (ClogP) of approximately 3.17, which falls within the optimal range for cellular permeability. The propyl spacer (n=3) enables appropriate distance between the thiazolidinone core and terminal ester group, facilitating interactions with both polar and non-polar enzyme subsites. This structural feature is critical for bioavailability, as demonstrated by the superior activity of propyl ester derivatives compared to methyl or ethyl analogs in antimicrobial assays. The ester group also serves as a biolabile moiety, potentially undergoing enzymatic hydrolysis to the active carboxylic acid metabolite in vivo, which may prolong pharmacological activity [5] [6].
Structure-activity relationship (SAR) studies reveal that combining the 4-methoxybenzylidene moiety with the propyl ester chain creates synergistic effects. The benzylidene group provides target specificity through shape complementarity with enzyme active sites, while the propyl ester enhances cellular uptake and distribution. This combination proved particularly effective against Gram-negative bacteria such as Enterobacter cloacae and E. coli, with MIC values as low as 0.004–0.03 mg/mL for optimized derivatives. Molecular dynamics simulations indicate that the 4-methoxy group forms stable hydrogen bonds with Thr44 and Glu58 residues in the E. coli MurB active site, while the propyl ester chain occupies a hydrophobic pocket lined by Val35, Phe36, and Ile263, explaining the enhanced inhibitory activity [1] [5].
The medicinal exploration of thiazolidinones began with the discovery of the penicillin structure in the 1940s, which contains a related thiazolidine ring. Systematic investigation accelerated in the 1970s with the development of synthetic methodologies for 4-thiazolidinone derivatives. Early synthetic routes relied on three-component condensations of amines, carbonyl compounds, and mercaptoacids—a method still employed today with modifications for green chemistry applications. The classical approach involves imine formation followed by intramolecular cyclization, with recent advances utilizing nanocatalysts like nano-TiO₂-SO₃H under solvent-free conditions to improve yields and reduce reaction times [2] [8].
Several thiazolidinone derivatives have achieved clinical significance, establishing the scaffold's pharmaceutical validity. Pioglitazone (approved for type 2 diabetes) demonstrated the scaffold's utility in metabolic disorders by modulating PPARγ receptors. Epalrestat (aldose reductase inhibitor) became the first thiazolidinone approved for diabetic neuropathy in Japan. Darbufelone, developed as a dual COX/LOX inhibitor, advanced to Phase II trials for inflammation before discontinuation. These clinical successes validated the thiazolidinone core as a viable pharmacophore and stimulated research into derivatives with enhanced selectivity and reduced side effect profiles [2] [10].
The modern era (2000s-present) witnessed strategic innovations in molecular design to overcome drug resistance and improve target specificity. Key developments include:
The compound (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate exemplifies this modern design paradigm, incorporating both the bioactive 4-methoxybenzylidene group and the optimized propyl ester chain to create a promising antimicrobial candidate. Its development reflects the evolution from simple thiazolidinones to sophisticated hybrids with enhanced target specificity and physicochemical profiles [5] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9